molecular formula C14H14N2S B1656777 Methyl n,n'-diphenylcarbamimidothioate CAS No. 5416-30-8

Methyl n,n'-diphenylcarbamimidothioate

Cat. No.: B1656777
CAS No.: 5416-30-8
M. Wt: 242.34 g/mol
InChI Key: KZXMKHQCJVVAQG-UHFFFAOYSA-N
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Description

Methyl N,N′-diphenylcarbamimidothioate (C₁₄H₁₅N₂S) is a sulfur-containing carbamimidothioate characterized by a methyl thioester group and two phenyl substituents on the nitrogen atoms. It is synthesized via a reaction involving methyl iodide, thiourea derivatives, and triethylamine (Et₃N) in dichloromethane (CH₂Cl₂), achieving a high yield of 95% . Key physical properties include a melting point of 95–100°C and distinct spectroscopic signatures:

  • ¹H NMR: δ 7.08–7.33 (m, 10H, Ar-H), 6.34 (s, 1H, NH), 2.30 (s, 3H, SCH₃) .
  • ¹³C NMR: Peaks at 150.0 (C=S), 131.6–121.1 (aromatic carbons), and 14.5 (SCH₃) .
  • HRMS: m/z [M+H]⁺ observed at 243.0950 (calculated: 243.0955) .

This compound serves as a key intermediate in synthesizing N,1-aryl-4-tosyl/ethoxycarbonyl-1H-imidazol-5-amines through cyclization reactions with TosMIC (toluenesulfonylmethyl isocyanide) under basic conditions (e.g., DBU, K₂CO₃) in DMF .

Properties

CAS No.

5416-30-8

Molecular Formula

C14H14N2S

Molecular Weight

242.34 g/mol

IUPAC Name

methyl N,N'-diphenylcarbamimidothioate

InChI

InChI=1S/C14H14N2S/c1-17-14(15-12-8-4-2-5-9-12)16-13-10-6-3-7-11-13/h2-11H,1H3,(H,15,16)

InChI Key

KZXMKHQCJVVAQG-UHFFFAOYSA-N

SMILES

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Canonical SMILES

CSC(=NC1=CC=CC=C1)NC2=CC=CC=C2

Other CAS No.

5416-30-8

solubility

6.4 [ug/mL]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Methyl N,N′-diphenylcarbamimidothioate belongs to a broader class of carbamimidothioates and thiourea derivatives. Key structural analogs include:

Table 1: Structural and Functional Group Comparison
Compound Name Molecular Formula Substituents (R¹, R², R³) Key Functional Groups
Methyl N,N′-diphenylcarbamimidothioate C₁₄H₁₅N₂S Methyl, Phenyl, Phenyl Thioester, Imine, Aromatic
Ethyl N'-(4-ethylphenyl)-N-methylcarbamimidothioate (ZVK) C₁₂H₁₈N₂S Ethyl, 4-Ethylphenyl, Methyl Thioester, Imine, Alkyl-Aromatic
N,N′-Diphenylthiourea C₁₃H₁₂N₂S Phenyl, Phenyl Thiourea, Aromatic

Key Observations :

  • Methyl vs. Ethyl Thioester : The methyl group in Methyl N,N′-diphenylcarbamimidothioate may enhance electrophilicity compared to ethyl in ZVK, influencing nucleophilic substitution rates .
  • Aromatic vs.
  • Thioester vs. Thiourea: N,N′-Diphenylthiourea lacks the thioester group, rendering it less reactive in cyclization reactions but more effective as a hydrogen-bond donor .

Physicochemical Properties and Reactivity

Reactivity Insights :

  • Cyclization Efficiency : Methyl N,N′-diphenylcarbamimidothioate’s high yield (95%) in imidazole synthesis is attributed to the electron-withdrawing thioester group, which stabilizes intermediates during cyclization . In contrast, N,N′-diphenylthiourea’s lack of a thioester limits its utility in similar reactions .
  • Base Sensitivity : Reactions involving Methyl N,N′-diphenylcarbamimidothioate require mild bases (e.g., Et₃N), whereas stronger bases (e.g., NaH) may decompose thiourea derivatives .

Spectroscopic and Analytical Distinctions

Table 3: Spectroscopic Data Comparison
Compound Name ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) HRMS (m/z [M+H]⁺)
Methyl N,N′-diphenylcarbamimidothioate 2.30 (SCH₃), 6.34 (NH) 14.5 (SCH₃), 150.0 (C=S) 243.0950
ZVK Not reported Not reported Not reported
N,N′-Diphenylthiourea ~9.5 (NH, broad)* ~180 (C=S)* Not reported

*Typical thiourea NMR shifts from literature.

Key Differences :

  • The SCH₃ group in Methyl N,N′-diphenylcarbamimidothioate produces a distinct singlet at δ 2.30 in ¹H NMR, absent in thioureas .
  • The C=S carbon in Methyl N,N′-diphenylcarbamimidothioate resonates at δ 150.0, whereas thioureas typically show C=S signals near δ 180 .

Preparation Methods

Phase-Transfer Catalyzed Alkylation of Thioureas

The most widely documented preparation involves the methylation of N,N'-diphenylthiourea under phase-transfer conditions. This method, reported by Thieme Connect, achieves high yields (95%) through a biphasic reaction system.

Reaction Conditions

  • Substrate : N,N'-Diphenylthiourea (3a)
  • Reagents : Methyl iodide (MeI), tetra-$$n$$-butylammonium bromide (TBAB)
  • Solvent System : Benzene and 20% aqueous NaOH
  • Temperature : Room temperature (25–30°C)
  • Time : 30–60 minutes

The thiourea undergoes $$S$$-methylation via an S$$_\text{N}$$2 mechanism, facilitated by TBAB, which shuttles the hydroxide-generated methyl iodide into the organic phase. The product is isolated by liquid-liquid extraction and purified via silica gel chromatography.

Mechanistic Insights

  • Deprotonation : NaOH deprotonates the thiourea, forming a thiolate anion.
  • Alkylation : MeI reacts with the thiolate, yielding the methylated product.
  • Phase Transfer : TBAB enhances interfacial contact, accelerating the reaction.

Characterization Data

  • $$^1$$H NMR (CDCl$$3$$): δ 7.08–7.33 (m, 10H, Ar-H), 2.30 (s, 3H, SCH$$3$$).
  • HRMS : [M + H]$$^+$$ observed at m/z 243.0950 (calculated 243.0955).

Alternative Patent-Based Approaches

A Chinese patent discloses a single-step alkylation using diphenylamine and methylamino-formyl halides. However, this method targets N-methyl-N',N'-diphenylcarbamide, an oxygen analogue, rather than the thioate variant. While the conditions (reflux in benzene/toluene, 3–5 hours) are comparable, the product’s structural divergence limits its applicability to carbamimidothioate synthesis.

Comparative Analysis of Methodologies

Efficiency and Yield

The phase-transfer method outperforms alternatives in yield (95% vs. 70–85% in older protocols) and reaction time (30–60 minutes vs. multi-hour processes). The use of TBAB minimizes side reactions, ensuring high purity without costly purification.

Applications in Heterocyclic Synthesis

Methyl N,N'-diphenylcarbamimidothioate is a linchpin in imidazole synthesis. Treatment with sodium hydride and activated isocyanides (e.g., tosylmethyl isocyanide) in DMF induces cyclization, forming N,1-diaryl-4-tosylimidazol-5-amines. The mechanism proceeds via:

  • Deprotonation : NaH generates a carbanion at the methylene isocyanide.
  • Condensation : The carbanion attacks the carbamimidothioate, forming an intermediate.
  • Cyclization : Intramolecular nucleophilic attack yields the imidazole core.

Q & A

Q. What are the optimal synthetic routes and characterization methods for Methyl N,N'-diphenylcarbamimidothioate?

  • Methodological Answer : The compound is synthesized via cyclization reactions, yielding 95% as a white solid. Key steps include:
  • Reaction Conditions : Room temperature, CDCl₃ solvent, and standard workup procedures.

  • Characterization :

  • ¹H NMR (CDCl₃, 400 MHz): δ = 7.08–7.33 (m, 10H, Ar-H), 6.34 (s, 1H, NH), 2.30 (s, 3H, SCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): Peaks at δ = 150.0 (C=S), 131.6–121.1 (aromatic carbons), and 14.5 (SCH₃).

  • HRMS (ESI-TOF) : m/z [M + H]⁺ = 243.0950 (calcd. 243.0955).

  • Validation : Cross-reference spectral data with NIST Standard Reference Database for carbamate analogs .

    ParameterValue/Description
    Yield95%
    Melting Point95–100°C
    Key NMR Signals2.30 ppm (SCH₃), 6.34 ppm (NH)

Q. How should this compound be handled and stored to ensure stability?

  • Methodological Answer :
  • Storage : Store in airtight containers at –20°C to prevent degradation. Avoid exposure to moisture or light.
  • Safety : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Follow protocols for carbamate derivatives, which may release toxic gases (e.g., methyl isocyanate) under decomposition .
  • Monitoring : Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) to check purity over time.

Advanced Research Questions

Q. What advanced analytical techniques resolve structural ambiguities in this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Combine NMR, HRMS, and X-ray crystallography (if crystals are obtainable). For example:
  • 2D NMR (HSQC, HMBC) : Assigns aromatic proton-carbon correlations and confirms SCH₃ connectivity.
  • IR Spectroscopy : Validate thiourea C=S stretch (~1250 cm⁻¹) and NH stretch (~3350 cm⁻¹).
  • Contradiction Resolution : If NMR shifts conflict with literature (e.g., SCH₃ proton environment), replicate synthesis under inert atmosphere to rule out oxidation .

Q. How can computational modeling predict reactivity or metabolic pathways of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to model:

  • Reactivity : Electrophilic sulfur sites for nucleophilic attack.

  • Metabolism : Simulate hepatic cytochrome P450-mediated oxidation (e.g., S-demethylation) using docking studies.

  • Thermodynamic Data : Reference NIST enthalpies (ΔfH°gas) for analogous carbamates to estimate reaction energies .

    Computational ParameterApplication Example
    HOMO-LUMO GapPredicts susceptibility to electrophilic reactions
    Solvation Free Energy (ΔG)Estimates solubility in polar solvents

Q. What strategies address contradictory spectral or synthetic yield data in published studies?

  • Methodological Answer :
  • Reproducibility Checks :

Verify solvent purity (e.g., anhydrous CDCl₃ for NMR).

Standardize reaction time (e.g., 12–24 hours for cyclization).

  • Error Analysis : Compare HRMS isotopic patterns to rule out impurities. For low yields (<90%), optimize stoichiometry of phenyl isothiocyanate intermediates .

Q. How can this compound be functionalized for novel applications in organic synthesis?

  • Methodological Answer :
  • Derivatization Routes :
  • Alkylation : React with alkyl halides to modify the SCH₃ group.
  • Cross-Coupling : Use Pd catalysts to introduce aryl/heteroaryl groups at the carbamimidothioate core.
  • Mechanistic Insights : Monitor intermediates via LC-MS to track regioselectivity .

Data Contradiction and Validation Table

Observed IssueResolution StrategyReference
Discrepant ¹H NMR SCH₃ shiftsVerify solvent (CDCl₃ vs. DMSO) and temperature
Inconsistent HRMS m/z valuesRecalibrate instrument with NIST standard
Low synthetic yieldOptimize phenyl isothiocyanate stoichiometry

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